![molecular formula C19H20ClN5O3S B15101616 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15101616.png)
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding 1,2,4-triazole derivative. This intermediate is then reacted with 3-chloro-4-methoxyaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and enzyme inhibition activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide .
Uniqueness
The uniqueness of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups, along with the triazole ring, contributes to its potential as a versatile compound in various research and industrial applications .
Biological Activity
The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H19N5O2S
- Molecular Weight : 369.44 g/mol
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds with a triazole moiety have been documented to exhibit significant antibacterial activity. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM in some studies .
- The specific compound has been noted for its potential to outperform standard antibiotics like vancomycin and ciprofloxacin against resistant strains .
- Antifungal Activity :
Anticancer Activity
- Cytotoxic Effects :
- Preliminary studies involving the NCI-60 human tumor cell lines have indicated that certain triazole derivatives exhibit moderate cytostatic activity. For example, compounds derived from the triazole scaffold have shown inhibition growth percentages (IGP) of up to 23% against breast cancer cell lines (MCF7) .
- The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance cytotoxicity against specific cancer types .
Anti-inflammatory Activity
- Mechanisms of Action :
Case Studies and Research Findings
Recent studies have synthesized various derivatives of triazoles and evaluated their biological activities:
Compound | Activity Type | MIC/IC50 | Reference |
---|---|---|---|
Compound A | Antibacterial | 0.125 μg/mL | |
Compound B | Antifungal | Not specified | |
Compound C | Anticancer (MCF7) | IGP = 23% |
These findings highlight the versatility of triazole derivatives in medicinal chemistry and their potential as therapeutic agents.
Properties
Molecular Formula |
C19H20ClN5O3S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O3S/c1-3-28-14-7-4-12(5-8-14)18-23-24-19(25(18)21)29-11-17(26)22-13-6-9-16(27-2)15(20)10-13/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
YVIXYBKGSWEVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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